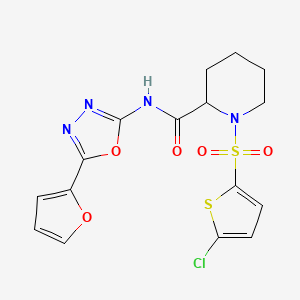![molecular formula C23H25ClN4OS B2970562 N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide CAS No. 689265-91-6](/img/structure/B2970562.png)
N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide is a useful research compound. Its molecular formula is C23H25ClN4OS and its molecular weight is 440.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Potential
The chemical compound , due to its structural similarities with quinazolinone derivatives, has been explored for its potential antimicrobial properties. Research indicates that quinazolinone compounds exhibit significant antimicrobial activity, including both antibacterial and antifungal effects. For instance, a study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with quinazolinone structures that demonstrated in vitro antibacterial and antifungal activities against a range of pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011). This suggests that the compound in focus, by virtue of its quinazolinone moiety, could potentially serve as a basis for developing new antimicrobial agents.
Antineoplastic Activities
Quinazolinone derivatives have also been studied for their antineoplastic (anticancer) properties. The structure-activity relationship inherent in these compounds suggests a potential utility in cancer treatment. For example, Nowak et al. (2015) explored amino- and sulfanyl-derivatives of benzoquinazolinones for their potential cytotoxicity against cancer cell lines, finding that some derivatives showed significant anticancer activity (Nowak et al., 2015). Given the structural similarity, N-[(4-chlorophenyl)methyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexane-1-carboxamide may hold promise as a scaffold for the development of new anticancer agents.
Enzyme Inhibition
Some quinazolinone compounds have been investigated for their ability to inhibit enzymes, which could have therapeutic applications in conditions where enzyme modulation is beneficial. For example, Markosyan et al. (2010) synthesized quinazoline derivatives that were evaluated for their antineoplastic and monoamine oxidase inhibitory properties, suggesting potential applications in depression and cancer treatment (Markosyan et al., 2010). This indicates that this compound could also be explored for its enzyme inhibition capabilities, potentially leading to novel therapeutic agents.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-[[(2-sulfanylidene-3,4,4a,5,6,7,8,8a-octahydro-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33ClN4OS/c24-18-11-7-16(8-12-18)14-26-22(29)17-9-5-15(6-10-17)13-25-21-19-3-1-2-4-20(19)27-23(30)28-21/h7-8,11-12,15,17,19-21,25H,1-6,9-10,13-14H2,(H,26,29)(H2,27,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZLYZUZWUVDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(NC(=S)N2)NCC3CCC(CC3)C(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,6-dimethylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2970480.png)
![N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide](/img/structure/B2970481.png)
![3-chloro-N-[(4-ethoxyphenyl)methyl]-4-methoxyaniline](/img/structure/B2970482.png)
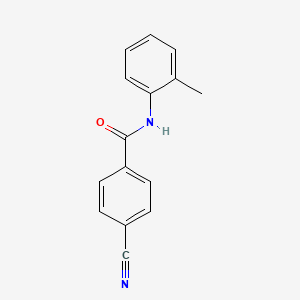
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2970485.png)

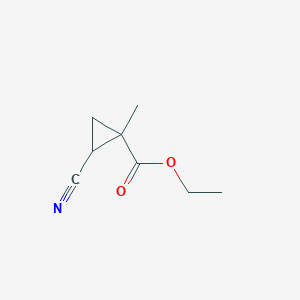

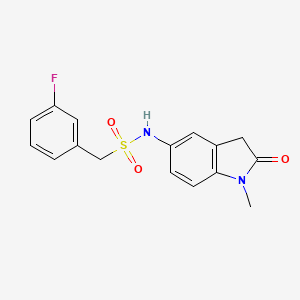
![{[2-chloro-4-(2,4-difluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2970492.png)
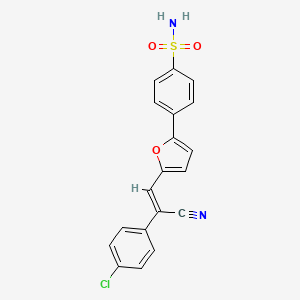

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2970495.png)
